Lipophilicity: Octyl Ester vs. Methyl Ester and Free Acid
The target compound (octyl ester, XLogP3-AA = 8.4) [1] exhibits a computed logP that is 5.7 units higher than its methyl ester analog (XLogP3-AA = 2.7) [2], corresponding to a theoretical ~500,000-fold greater partitioning into octanol relative to water. This difference arises directly from the eight-carbon linear alkyl chain versus a single methyl group. The free carboxylic acid analog (LogP ≈ 4.7) [3] sits at an intermediate lipophilicity, yet still 3.7 log units below the octyl ester.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 8.4 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | Methyl ester (CID 121231661): XLogP3-AA = 2.7; Free acid (CAS 351327-32-7): LogP ≈ 4.7 (predicted) |
| Quantified Difference | ΔlogP (octyl vs. methyl) = 5.7 units; ΔlogP (octyl vs. acid) = 3.7 units |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) and Molaid predicted LogP; standard octanol-water partition coefficient context |
Why This Matters
A 5.7-log unit lipophilicity differential translates to radically different membrane permeability, protein binding, and in-cell assay behavior, making the octyl ester irreplaceable if high membrane partitioning is experimentally required.
- [1] PubChem Compound Summary. Octyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate, CID 1907872. XLogP3-AA: 8.4. View Source
- [2] PubChem Compound Summary. Methyl 6-bromoquinoline-4-carboxylate, CID 121231661. XLogP3-AA: 2.7. View Source
- [3] Molaid Compound Database. 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, CAS 351327-32-7. Predicted LogP: 4.7. View Source
